N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)benzamide
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Overview
Description
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the hexyl and benzamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazide with an acyl chloride in the presence of a base can yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and may have similar biological activities.
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide: This compound has a similar structure but with a cyclopentanecarboxamide group instead of a benzamide group.
Uniqueness
N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its hexyl and benzamide groups may enhance its solubility, stability, and interaction with biological targets compared to other oxadiazole derivatives.
Properties
CAS No. |
62347-51-7 |
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Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C16H21N3O2/c1-3-4-5-9-12-19(16-17-13(2)18-21-16)15(20)14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12H2,1-2H3 |
InChI Key |
FYPYPGAJYBNCHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NC(=NO1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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